molecular formula C10H17Br B13477717 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane CAS No. 2913280-76-7

1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane

Cat. No.: B13477717
CAS No.: 2913280-76-7
M. Wt: 217.15 g/mol
InChI Key: GRGZQIVJORFHRB-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane is an organic compound with the molecular formula C9H15Br. It belongs to the class of bicyclic compounds, specifically the bicyclo[2.2.2]octane derivatives. This compound is characterized by a bromomethyl group attached to the fourth carbon of the bicyclo[2.2.2]octane ring system, which also contains a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane typically involves the bromination of 4-methylbicyclo[2.2.2]octane. This can be achieved through the reaction of 4-methylbicyclo[2.2.2]octane with bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures to facilitate the formation of the bromomethyl derivative.

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2R) to form corresponding derivatives.

    Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids depending on the oxidizing agent used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products Formed:

    Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.

    Elimination Reactions: Formation of alkenes.

    Oxidation: Formation of alcohols or carboxylic acids.

Scientific Research Applications

1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

    1-Bromobicyclo[2.2.2]octane: Similar structure but lacks the methyl group at the fourth position.

    4-Methylbicyclo[2.2.2]octane: Similar structure but lacks the bromomethyl group.

    1-(Chloromethyl)-4-methylbicyclo[2.2.2]octane: Similar structure with a chloromethyl group instead of a bromomethyl group.

Uniqueness: 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane is unique due to the presence of both a bromomethyl and a methyl group on the bicyclo[2.2.2]octane ring system. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.

Properties

CAS No.

2913280-76-7

Molecular Formula

C10H17Br

Molecular Weight

217.15 g/mol

IUPAC Name

1-(bromomethyl)-4-methylbicyclo[2.2.2]octane

InChI

InChI=1S/C10H17Br/c1-9-2-5-10(8-11,6-3-9)7-4-9/h2-8H2,1H3

InChI Key

GRGZQIVJORFHRB-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1)(CC2)CBr

Origin of Product

United States

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